molecular formula C21H24N4O2 B3696205 4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide

4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide

Cat. No.: B3696205
M. Wt: 364.4 g/mol
InChI Key: BCFGDKVZAORCPE-UHFFFAOYSA-N
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Description

The compound “4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide” is a chemical compound that has been mentioned in various scientific publications . It is involved in various chemical reactions and has been analyzed in different studies .


Synthesis Analysis

The synthesis of this compound has been described in a few studies . For instance, one method involved mixing certain amounts of (4E)-4- (2-hydroxybenzylideneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one (LH), NiCl 2 ·H 2 O, absolute methanol, dichloromethane and trithylamine in a polytetrafluoroethylene-lined reactor .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The crystal structure of the compound has been determined, providing valuable information about its atomic coordinates and displacement parameters .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions . For example, in the spectrum of the Zn(II) complex, the signal of −NH disappeared indicating that the ligand coordinated to the metal .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies . For instance, the 1 H NMR spectrum of the ligand showed two peaks for the hydroxyl group, the NH group, and the azomethine group .

Properties

IUPAC Name

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-4-14-24(20(26)16-10-12-17(22)13-11-16)19-15(2)23(3)25(21(19)27)18-8-6-5-7-9-18/h5-13H,4,14,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFGDKVZAORCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide
Reactant of Route 3
4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide
Reactant of Route 4
4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide
Reactant of Route 6
4-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide

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